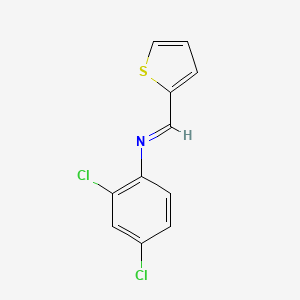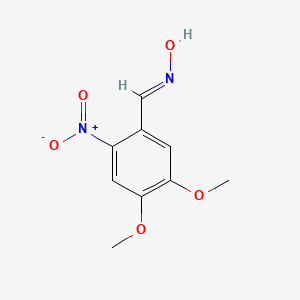
N-(2,6-dimethylphenyl)-N'-(3-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimetilfenil)-N'-(3-piridinil)urea es un compuesto orgánico que pertenece a la clase de las ureas. Las ureas se caracterizan por la presencia de un grupo carbonilo unido a dos átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2,6-dimetilfenil)-N'-(3-piridinil)urea normalmente implica la reacción de 2,6-dimetil anilina con cloruro de ácido 3-piridinacarboxílico en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de ácido.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-(2,6-dimetilfenil)-N'-(3-piridinil)urea puede implicar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura y la presión, pueden optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,6-dimetilfenil)-N'-(3-piridinil)urea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas u otras formas reducidas.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: A menudo se emplean reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su capacidad para interactuar con objetivos biológicos específicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual N-(2,6-dimetilfenil)-N'-(3-piridinil)urea ejerce sus efectos implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede inhibir o activar vías específicas, lo que lleva a resultados biológicos deseados. Se requieren estudios detallados para dilucidar los mecanismos moleculares y vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,6-dimetilfenil)-N'-(4-piridinil)urea
- N-(2,6-dimetilfenil)-N'-(2-piridinil)urea
- N-(2,6-dimetilfenil)-N'-(3-piridinil)tiourea
Singularidad
N-(2,6-dimetilfenil)-N'-(3-piridinil)urea es único debido a su patrón de sustitución específico en los anillos aromáticos, que puede influir en su reactividad química y actividad biológica. La presencia de ambos grupos 2,6-dimetilfenil y 3-piridinil puede conferir propiedades distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
97627-19-5 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C14H15N3O/c1-10-5-3-6-11(2)13(10)17-14(18)16-12-7-4-8-15-9-12/h3-9H,1-2H3,(H2,16,17,18) |
Clave InChI |
PTLVKCZOPNVJOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)

![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)




![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)


